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Compound Name: ND-646

Cat. No.: B15617716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical

enzyme in the fatty acid synthesis pathway.[1][2][3] By inhibiting both ACC1 and ACC2

isoforms, ND-646 effectively blocks de novo fatty acid synthesis and stimulates fatty acid

oxidation.[1][4][5][6] These dual actions make it a valuable tool for investigating the role of lipid

metabolism in various diseases, particularly in cancer and metabolic disorders.[7][8][9]

Preclinical studies have demonstrated its efficacy in suppressing tumor growth in non-small cell

lung cancer (NSCLC) models.[4][10][11]

These application notes provide detailed protocols for the preparation and in vivo

administration of ND-646 for animal studies, along with a summary of its key characteristics

and mechanism of action.

ND-646: Key Properties and Mechanism of Action
ND-646 is an orally bioavailable small molecule that allosterically binds to the biotin

carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic

activity.[1][4] This leads to a reduction in malonyl-CoA levels, thereby inhibiting fatty acid

synthesis and promoting fatty acid oxidation.[6][8]

Table 1: ND-646 Properties
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Property Value Reference

Molecular Weight 568.64 g/mol [2]

Formula C₂₈H₃₂N₄O₇S [2]

CAS Number 1434639-57-2 [2]

hACC1 IC₅₀ 3.5 nM [2][4]

hACC2 IC₅₀ 4.1 nM [2][4]

Appearance White to off-white solid [12]

In Vivo Formulation and Administration Protocols
The successful in vivo application of ND-646 relies on appropriate formulation to ensure

solubility and bioavailability. Below are two established protocols for preparing ND-646 for oral

administration in animal models.

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for achieving a clear solution for oral gavage.

Materials:

ND-646 powder

Dimethyl sulfoxide (DMSO), fresh and anhydrous

PEG300

Tween® 80

Sterile double-distilled water (ddH₂O) or saline

Procedure:

Prepare a stock solution of ND-646 in DMSO. For example, to create a 100 mg/mL stock,

dissolve 100 mg of ND-646 in 1 mL of fresh DMSO. Vortex until fully dissolved.
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In a sterile tube, add the required volume of the ND-646/DMSO stock solution.

Add PEG300 to the tube. A common ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and

50% water. For a 1 mL final volume, this would be 50 µL of the 100 mg/mL ND-646/DMSO

stock, 400 µL of PEG300.

Mix thoroughly by vortexing until the solution is clear.

Add Tween® 80 to the mixture (e.g., 50 µL for a 1 mL final volume) and vortex until clear.

Add sterile ddH₂O or saline to reach the final desired volume (e.g., 500 µL for a 1 mL final

volume).

Vortex the final solution until it is a clear, homogenous mixture.

It is recommended to use this formulation immediately after preparation for optimal results.[2]

Protocol 2: Oil-Based Formulation

This formulation provides an alternative for oral administration, particularly for studies requiring

a lipid-based vehicle.

Materials:

ND-646 powder

Dimethyl sulfoxide (DMSO), fresh and anhydrous

Corn oil

Procedure:

Prepare a stock solution of ND-646 in DMSO. For example, create a 12.5 mg/mL stock

solution.

In a sterile tube, add the required volume of the ND-646/DMSO stock solution.
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Add corn oil to the tube. A common ratio is 5% DMSO in corn oil. For a 1 mL final volume,

this would be 50 µL of the 12.5 mg/mL ND-646/DMSO stock and 950 µL of corn oil.

Mix thoroughly by vortexing until the solution is evenly dispersed.

This mixed solution should be used immediately for optimal results.[2]

Table 2: Example In Vivo Dosing Regimens from Preclinical Studies
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Animal
Model

Tumor
Model

Dosage
Administrat
ion Route

Frequency Reference

Athymic nude

mice

A549

xenograft
25 mg/kg Oral gavage

Once or twice

daily (QD or

BID)

[2][4]

Athymic nude

mice

A549

xenograft
50 mg/kg Oral gavage

Once daily

(QD)
[2][4]

SCID mice

A549

intravenous

xenograft

50 mg/kg Oral gavage
Twice daily

(BID)
[10]

Genetically

engineered

mouse

models

(Kras;Trp53-/-

and

Kras;Stk11-/-)

NSCLC 50 mg/kg Oral gavage
Twice daily

(BID)
[10]

Mice bearing

orthotopic

triple

negative

MDA-MB-468

breast cancer

xenografts

Breast

Cancer
25 mg/kg Oral gavage

Twice daily

(BID)
[7]

Mice bearing

orthotopic

triple

negative

MDA-MB-468

breast cancer

xenografts

Breast

Cancer
50 mg/kg Oral gavage

Once or twice

daily (QD or

BID)

[7]

Visualizing the Mechanism and Workflow
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Signaling Pathway of ND-646 Action

The following diagram illustrates the signaling pathway affected by ND-646. By inhibiting ACC1

and ACC2, ND-646 blocks the conversion of Acetyl-CoA to Malonyl-CoA, which is a rate-

limiting step in de novo fatty acid synthesis and a key regulator of fatty acid oxidation.

Cytosol

Mitochondria

Acetyl-CoA

ACC1 Malonyl-CoA Fatty Acid
Synthesis

ND-646

Fatty Acids

CPT1 Fatty Acid
Oxidation (β-oxidation)

ACC2 Malonyl-CoAND-646

Click to download full resolution via product page

ND-646 inhibits ACC1 and ACC2, blocking fatty acid synthesis and promoting fatty acid
oxidation.

Experimental Workflow for In Vivo Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of ND-
646 in a xenograft animal model.
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A typical experimental workflow for in vivo evaluation of ND-646 in a xenograft model.
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Solubility Data
Proper solubilization is crucial for the efficacy of ND-646. The following table summarizes its

solubility in various solvents.

Table 3: ND-646 Solubility

Solvent Solubility Reference

DMSO ≥ 100 mg/mL (175.86 mM) [2][12]

Ethanol 20 mg/mL [13]

DMF 30 mg/mL [13]

DMSO:PBS (pH 7.2) (1:4) 0.20 mg/mL [13]

Water Insoluble [2]

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce

the solubility of ND-646.[2][12]

Safety and Handling
ND-646 is a potent bioactive compound and should be handled with appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety

information, refer to the manufacturer's Safety Data Sheet (SDS). Chronic administration in

mice has been reported to be generally well-tolerated, with some mild side effects observed at

higher doses after prolonged treatment.[4]

Conclusion
ND-646 is a powerful research tool for investigating the therapeutic potential of ACC inhibition.

The protocols and data presented in these application notes provide a comprehensive guide for

researchers to effectively prepare and utilize ND-646 in in vivo animal studies, ensuring

reproducible and reliable results. Careful attention to formulation and administration is key to

unlocking the full potential of this compound in preclinical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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